

1-Ethynyl-3,5-dimethoxybenzene chemical properties

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Compound of Interest

Compound Name: **1-Ethynyl-3,5-dimethoxybenzene**

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An In-Depth Technical Guide to **1-Ethynyl-3,5-dimethoxybenzene**: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **1-Ethynyl-3,5-dimethoxybenzene** (also known as 3,5-Dimethoxyphenylacetylene), a versatile building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and materials scientists, this guide synthesizes core chemical data with practical insights into its application, particularly in cross-coupling and cycloaddition reactions that are foundational to contemporary drug discovery and materials science.

Core Compound Identity and Physicochemical Properties

1-Ethynyl-3,5-dimethoxybenzene is a symmetrically substituted aromatic alkyne. The presence of two electron-donating methoxy groups on the phenyl ring at the meta-positions relative to the ethynyl group influences the electronic properties and reactivity of the molecule. Its solid, crystalline nature at room temperature simplifies handling and weighing for reaction setup.[\[1\]](#)

Table 1: Chemical Identifiers and Core Properties

Identifier/Property	Value	Source(s)
IUPAC Name	1-ethynyl-3,5-dimethoxybenzene	[2]
CAS Number	171290-52-1	[2][3]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[2][3]
Molecular Weight	162.18 g/mol	[2]
Appearance	White to off-white solid/powder to crystal	[1][4]
SMILES	COc1=CC(=CC(=C1)C#C)OC	[2]
InChIKey	HUSBBWQIJMRKLI-UHFFFAOYSA-N	[2]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	44-48 °C	[1][3]
Boiling Point	264.1 ± 30.0 °C at 760 mmHg	[3][5]
Density	1.1 ± 0.1 g/cm ³	[3]
Flash Point	>110 °C (>230 °F)	[1][6]
LogP	2.11	[3]

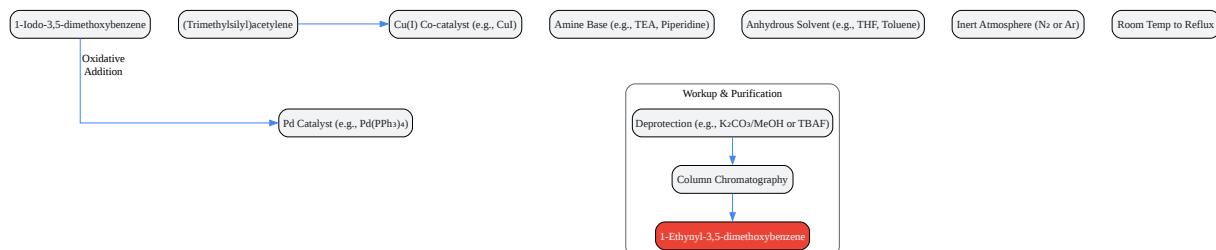
Synthesis and Spectroscopic Characterization

The synthesis of **1-Ethynyl-3,5-dimethoxybenzene** is commonly achieved through established cross-coupling methodologies, providing a reliable route for its preparation in a laboratory setting.

Recommended Synthetic Protocol: Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide, is the method of choice.^{[7][8]} For this target, the coupling of 1-iodo-3,5-dimethoxybenzene with a protected or gaseous acetylene source is a robust strategy. A common and practical approach involves the use of (trimethylsilyl)acetylene followed by in-situ or subsequent deprotection.

Workflow: Synthesis of **1-Ethynyl-3,5-dimethoxybenzene**



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Caption: Synthetic workflow for **1-Ethynyl-3,5-dimethoxybenzene**.

Detailed Protocol:

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add 1-iodo-3,5-dimethoxybenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

- Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., triethylamine or THF) via syringe.
- Alkyne Addition: Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC or GC-MS until the starting material is consumed.
- Deprotection: Upon completion, cool the mixture. Add a solution of potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl (TMS) protecting group. Stir until deprotection is complete.
- Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure **1-Ethynyl-3,5-dimethoxybenzene**.

Spectroscopic Profile

The structural features of **1-Ethynyl-3,5-dimethoxybenzene** give rise to a distinct spectroscopic signature. While actual spectra should be run for confirmation, the expected data provides a reliable reference for characterization.

Table 3: Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Methoxy protons (-OCH ₃)	~3.8 ppm (singlet, 6H)
	Aromatic protons (H ₂ , H ₆)	~6.7 ppm (doublet or triplet, 2H)
	Aromatic proton (H ₄)	~6.5 ppm (triplet, 1H)
	Acetylenic proton (-C≡C-H)	~3.0 ppm (singlet, 1H)
¹³ C NMR	Methoxy carbons (-OCH ₃)	~55 ppm
	Acetylenic carbons (-C≡C-H)	~75 ppm and ~83 ppm
	Aromatic carbons (C ₂ , C ₄ , C ₆)	~102 ppm and ~109 ppm
	Aromatic carbon (C ₁)	~124 ppm
FT-IR	Aromatic carbons (C ₃ , C ₅)	~161 ppm
	Acetylenic C-H stretch (v(≡C-H))	~3300 cm ⁻¹ (sharp, strong)
	Alkyne C≡C stretch (v(C≡C))	~2100 cm ⁻¹ (weak to medium)
	Aromatic C-O stretch (v(Ar-O-C))	~1200-1300 cm ⁻¹ and ~1050 cm ⁻¹ (strong)

|| Aromatic C-H wag || ~840 cm⁻¹ (indicative of 1,3,5-substitution)[9] ||

Chemical Reactivity and Synthetic Utility

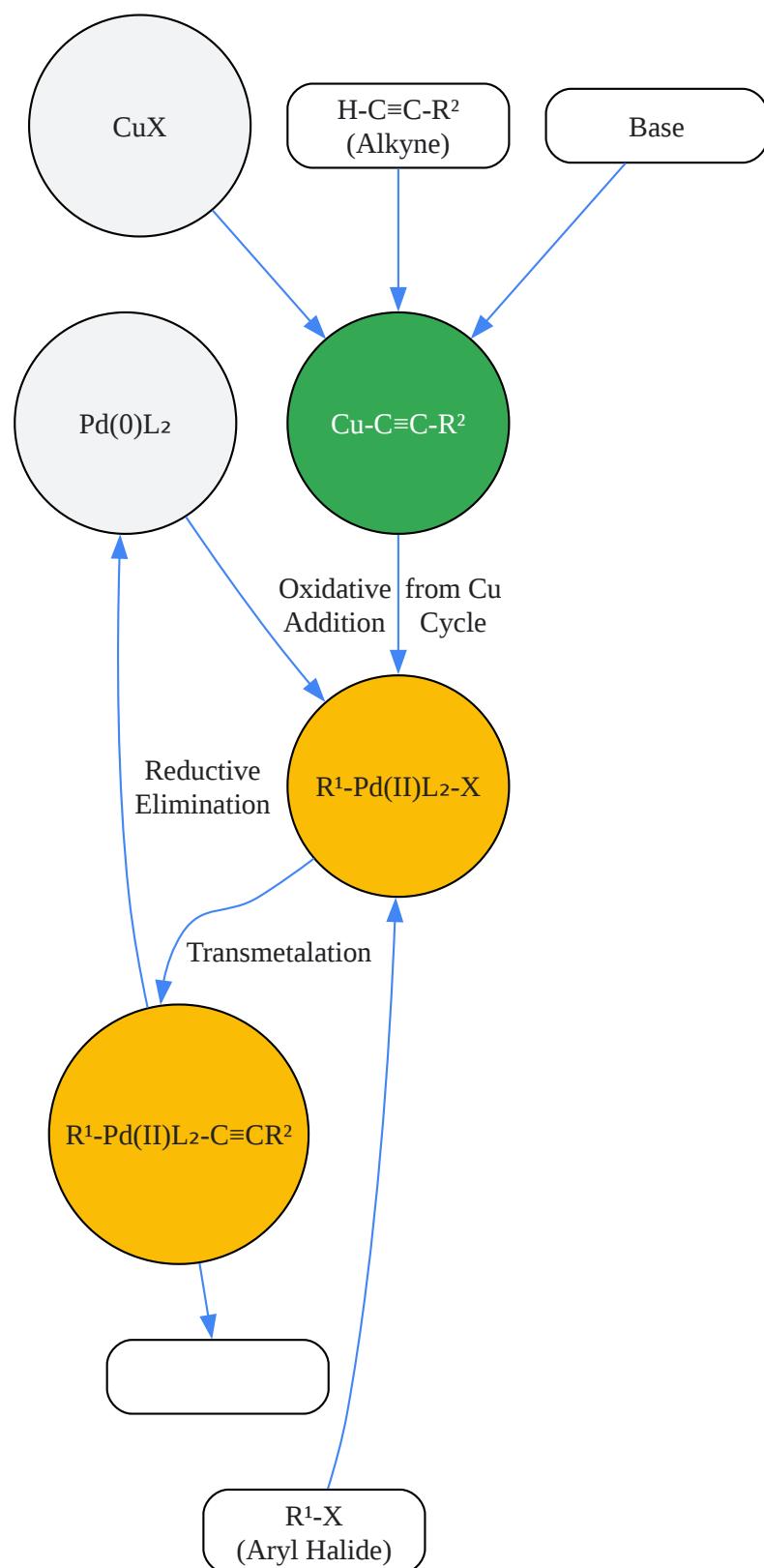
The synthetic value of **1-Ethynyl-3,5-dimethoxybenzene** lies in the reactivity of its terminal alkyne, which serves as a versatile handle for constructing more complex molecular architectures.

Sonogashira Cross-Coupling Reactions

As a substrate itself, **1-Ethynyl-3,5-dimethoxybenzene** readily participates in Sonogashira couplings with various aryl or vinyl halides. This allows for the synthesis of diarylacetylenes,

which are important scaffolds in materials science and medicinal chemistry.[10][11] The electron-rich nature of the dimethoxy-substituted ring can facilitate the reaction.

Catalytic Cycle: Sonogashira Coupling

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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[8]

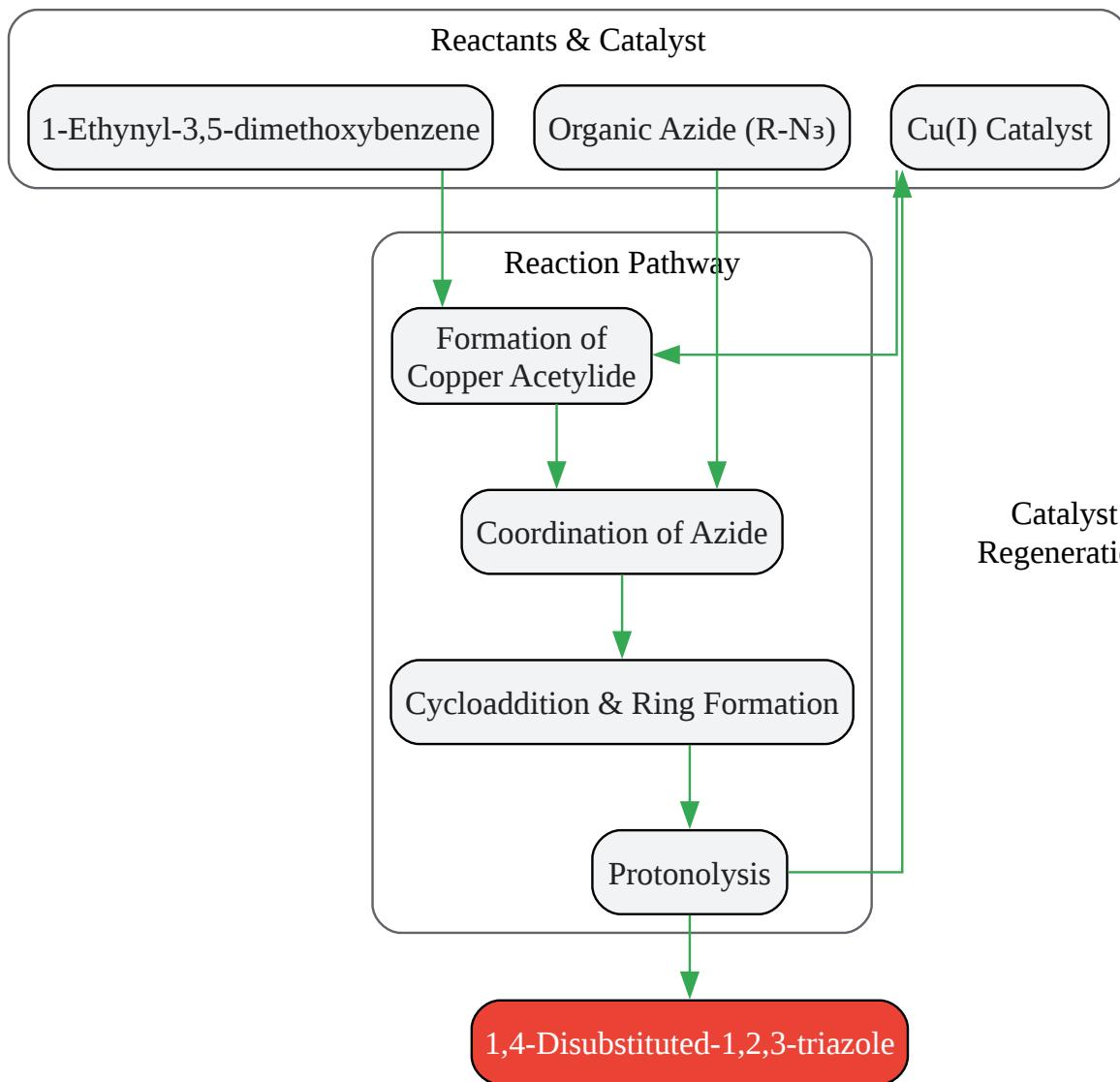
Exemplary Protocol:

- Setup: Combine **1-Ethynyl-3,5-dimethoxybenzene** (1.1 eq), the desired aryl halide (e.g., 1,4-diiodobenzene, 1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and CuI (0.03 eq) in a Schlenk tube under an inert atmosphere.[10]
- Reaction: Add degassed solvent and base (e.g., triethylamine). Stir the mixture at an appropriate temperature (e.g., 80 °C) for 18-24 hours.[10]
- Workup and Purification: After cooling, remove the solvent under vacuum. Add dichloromethane and an aqueous solution of EDTA to chelate the copper salts. Separate the organic layer, wash with water, dry, and concentrate. Purify the residue via column chromatography to obtain the coupled product.[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the "click chemistry" reaction, specifically the CuAAC.[12] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and valuable linker in drug discovery for bioconjugation and fragment-based library synthesis.[13] The reaction is known for its high efficiency, mild conditions, and tolerance of a wide range of functional groups.[14]

Mechanism: CuAAC (Click Chemistry)



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Caption: Simplified workflow of the CuAAC (Click Chemistry) reaction.

Exemplary Protocol:

- Setup: In a vial, dissolve the organic azide (1.0 eq) and **1-Ethynyl-3,5-dimethoxybenzene** (1.0-1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

- Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst. A common method is the in-situ reduction of a Cu(II) salt, such as CuSO₄·5H₂O (0.01-0.05 eq), using a reducing agent like sodium ascorbate (0.1-0.2 eq).
- Reaction: Add the catalyst solution to the solution of the alkyne and azide. Stir vigorously at room temperature. The reaction is often complete within 1 to 24 hours.
- Workup: Depending on the product's properties, it may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be diluted with water and extracted with an organic solvent. The product is then purified by crystallization or column chromatography.

Safety and Handling

Proper handling of **1-Ethynyl-3,5-dimethoxybenzene** is essential in a laboratory setting.

Based on aggregated GHS data, the compound presents specific hazards.

- Hazard Identification:
 - H317 (May cause an allergic skin reaction): Avoid skin contact.[\[2\]](#)
 - H319 (Causes serious eye irritation): Avoid contact with eyes.[\[2\]](#)[\[5\]](#)
- Recommended Personal Protective Equipment (PPE):
 - Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.
 - In case of handling fine powder, use a dust mask (e.g., N95).
- Handling and Storage:
 - Store in a cool, dry, and well-ventilated place.[\[1\]](#)[\[15\]](#)
 - Keep the container tightly sealed and in the dark to prevent degradation.[\[1\]](#)
 - This is a combustible solid.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[\[15\]](#)

[\[16\]](#)[\[17\]](#)

Conclusion

1-Ethynyl-3,5-dimethoxybenzene is a cornerstone building block for synthetic chemists. Its well-defined structure and the reliable reactivity of its terminal alkyne group in high-utility transformations like the Sonogashira coupling and CuAAC click reaction make it an invaluable tool. The electronic modulation provided by the dimethoxy substituents further enhances its utility, offering a stable yet reactive platform for the assembly of complex molecules targeted for pharmaceutical and advanced material applications.

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